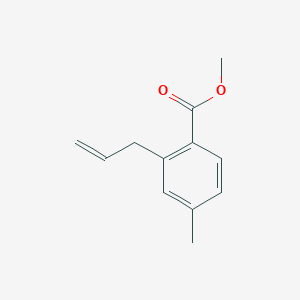
(R)-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety linked to a hydroxyacetate group, which is further substituted with two thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature.
Introduction of the Hydroxyacetate Group: This step involves the esterification of quinuclidine with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Final Assembly: The final product is obtained by combining the quinuclidine derivative with the hydroxyacetate group under controlled conditions, typically involving reflux in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the quinuclidine nitrogen.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Quaternary ammonium salts or amides.
Applications De Recherche Scientifique
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex molecular architecture.
Mécanisme D'action
The mechanism of action of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quinuclidine moiety can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity. The hydroxyacetate group and thiophene rings contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like quinine and quinidine share structural similarities with the quinuclidine moiety.
Thiophene-Based Compounds: Thiophene derivatives, such as 2,5-dimethylthiophene, exhibit similar electronic properties.
Uniqueness
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of the quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C17H19NO3S2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m0/s1 |
Clé InChI |
GYDFTKNRHZMENP-ZDUSSCGKSA-N |
SMILES isomérique |
C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8696276.png)


![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)







![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)
